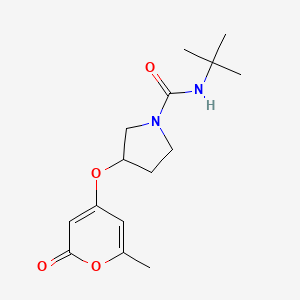

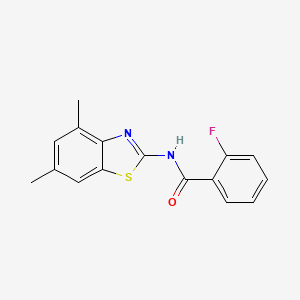

N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide, also known as Boc-3-oxo-4-(6-methyl-2-oxo-2H-pyran-4-yl)-1-pyrrolidinecarboxylic acid, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Reductive Cleavage in Organic Synthesis

- Facilitated Reduction of Aromatic Carboxamides : Research demonstrates that aromatic and heteroaromatic N-benzyl carboxamides, including those with tert-butyl acylcarbamate groups, can undergo facilitated reduction. This reduction process allows for regiospecific cleavage of C(O)-N bonds under mild conditions, yielding nearly quantitative yields of Boc-protected (benzyl)amine. Such processes are pivotal in organic synthesis, providing a pathway to selectively break down complex molecules into more manageable fragments for further modification (Ragnarsson et al., 2001).

Advances in Lithiation Techniques

- Control of Lithiation Site : The compound's structural motif assists in directing lithiation processes, particularly in pyridine derivatives. Lithiation with tert-butyllithium in specific conditions targets the nitrogen and the ring at the 4-position, facilitating the synthesis of substituted derivatives with high yields. This precise control over lithiation sites is crucial in synthesizing complex organic molecules with specific functional groups (Smith et al., 2013).

Development of Aromatic Polyamides

- Synthesis of Aromatic Polyamides : The compound's derivative, tert-butylhydroquinone, has been utilized to synthesize aromatic polyamides with high thermal stability and solvent resistance. These materials are significant in the development of advanced polymers with potential applications in electronics, automotive, and aerospace industries due to their robust physical properties (Yang et al., 1999).

Modulation of Genotoxicity

- Genotoxicity Modulation : Derivatives of N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide have been studied for their ability to modulate genotoxicity. Compounds like N-tert-butyl-alpha-phenylnitrone and its derivatives are investigated for their potential to mitigate DNA damage induced by other compounds, indicating their role in therapeutic applications and toxicology (Skolimowski et al., 2010).

Synthesis of Pyrrole Derivatives

- Pyrrole-3-carboxylic Acid Synthesis : A novel one-step, continuous flow synthesis method has been reported for pyrrole-3-carboxylic acids starting from tert-butyl acetoacetates. This method exemplifies the compound's utility in streamlining the synthesis process of complex organic molecules, particularly those with applications in pharmaceuticals (Herath & Cosford, 2010).

Eigenschaften

IUPAC Name |

N-tert-butyl-3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-10-7-12(8-13(18)20-10)21-11-5-6-17(9-11)14(19)16-15(2,3)4/h7-8,11H,5-6,9H2,1-4H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLAEBIGIBHTOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2922494.png)

![3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol](/img/structure/B2922495.png)

![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2922497.png)

![5-(4-bromobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2922502.png)

![1-(3,4-Dichlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2922509.png)

![5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2922512.png)

![N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2922515.png)